![molecular formula C65H112N24O18 B1673387 Kemptamide CAS No. 89315-28-6](/img/structure/B1673387.png)
Kemptamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Kemptamide is a 13 amino acid fragment with a sequence corresponding to residues 11-23 of gizzard light chain . It is a peptide substrate of myosin light-chain kinase (MLCK) . It is used for research purposes only .
Synthesis Analysis
The synthesis of peptides like Kemptamide has made great progress in the last decade thanks to new production, modification, and analytic technologies . Peptides have been produced and modified using both chemical and biological methods, together with novel design and delivery strategies . This has helped to overcome the inherent drawbacks of peptides and has allowed the continued advancement of this field .Molecular Structure Analysis
The molecular weight of Kemptamide is 1517.73 . Its molecular formula is C65H112N24O18 . The sequence shortening of Kemptamide is KKRPQRATSNVFS-NH2 .Chemical Reactions Analysis
Kemptamide is a peptide substrate of myosin light-chain kinase (MLCK) . It interacts with MLCK in its chemical reactions .Physical And Chemical Properties Analysis
The molecular weight of Kemptamide is 1517.73 . Its molecular formula is C65H112N24O18 . The sequence shortening of Kemptamide is KKRPQRATSNVFS-NH2 .Future Directions
Therapeutic peptides like Kemptamide present both challenges in peptide drug development and also opportunities and directions for peptide drug design and optimization . Future directions should focus on strategies to further enhance the efficacy of therapeutic peptides including combination treatments with other systemic therapies, such as radiosensitizing chemotherapy, DNA repair–modifying agents, and immunotherapy . Further evolution of therapeutic radiopharmaceuticals also offers promise .
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H112N24O18/c1-33(2)49(61(105)84-42(29-36-15-6-5-7-16-36)57(101)85-44(31-90)51(71)95)87-58(102)43(30-48(70)94)83-59(103)45(32-91)86-62(106)50(35(4)92)88-52(96)34(3)78-54(98)39(19-12-26-76-64(72)73)80-56(100)40(22-23-47(69)93)81-60(104)46-21-14-28-89(46)63(107)41(20-13-27-77-65(74)75)82-55(99)38(18-9-11-25-67)79-53(97)37(68)17-8-10-24-66/h5-7,15-16,33-35,37-46,49-50,90-92H,8-14,17-32,66-68H2,1-4H3,(H2,69,93)(H2,70,94)(H2,71,95)(H,78,98)(H,79,97)(H,80,100)(H,81,104)(H,82,99)(H,83,103)(H,84,105)(H,85,101)(H,86,106)(H,87,102)(H,88,96)(H4,72,73,76)(H4,74,75,77)/t34-,35+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,49-,50-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCSQHMDTJAWNX-PVKGJVGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H112N24O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1517.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kemptamide | |
CAS RN |
89315-28-6 |
Source
|
Record name | Kemptamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.